beta-Lapachone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Beta-Lapachone: A Promising Anticancer Agent

Beta-Lapachone (β-Lapachone) is a naturally occurring quinone isolated from the bark of the Lapacho tree (Tabebuia impetiginosa) []. It has garnered significant interest in scientific research due to its potential as an anticancer agent. Here's a closer look at its applications in scientific research:

Cytotoxic Effects on Cancer Cells

Beta-Lapachone exhibits cytotoxic (cell-killing) effects on various cancer cell lines, including prostate, breast, lung, pancreatic, and nasopharyngeal cancers [, ]. Studies suggest it works by targeting multiple mechanisms within cancer cells, including:

- Mitochondrial Damage: Beta-Lapachone disrupts the function of mitochondria, the cell's powerhouses, leading to energy depletion and cell death [].

- Increased Reactive Oxygen Species (ROS): It can trigger the production of ROS, which are harmful molecules that damage cellular components and contribute to cell death [].

- Disruption of Cell Cycle Progression: Beta-Lapachone may interfere with the cell cycle, the process by which cells divide, hindering cancer cell proliferation [].

These findings highlight Beta-Lapachone's potential for broad-spectrum anticancer activity.

Combination Therapy Strategies

Research suggests that Beta-Lapachone might be more effective when combined with other anticancer drugs. It may work synergistically with existing therapies, enhancing their effectiveness while potentially reducing their side effects []. Studies have explored its combination with cisplatin, a common chemotherapeutic drug, showing promising results in overcoming cisplatin resistance in cancer cells [].

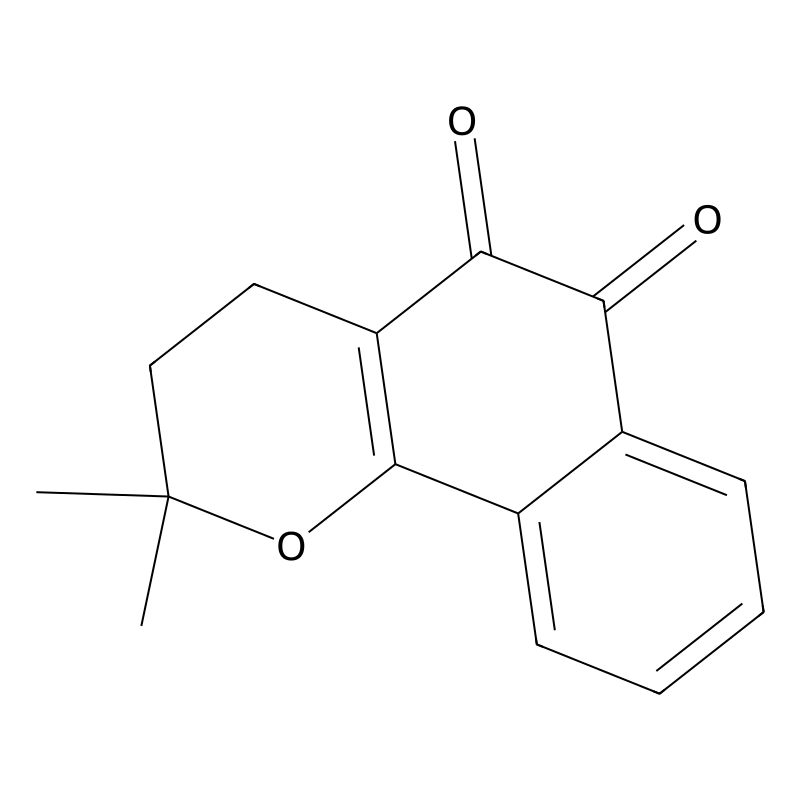

Beta-Lapachone is a naturally occurring compound classified as an o-naphthoquinone, derived from the bark of the Lapacho tree (Tabebuia spp.). It is characterized by its unique structure, which features a naphthalene backbone with two carbonyl groups at the 1 and 4 positions. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, owing to its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and specific enzymatic pathways.

- Beta-Lapachone's mechanism of action is multifaceted. Here are some key aspects:

- DNA Topoisomerase I Inhibition: It disrupts DNA replication by inhibiting the enzyme topoisomerase I, essential for DNA unwinding [].

- Redox Cycling and ROS Generation: As mentioned earlier, beta-lapachone undergoes redox cycling with NQO1, leading to ROS production that can damage cancer cells [].

- Anti-inflammatory Effects: Beta-Lapachone modulates the expression of cytokines and matrix metalloproteinases, which are involved in inflammation [].

Additionally, beta-lapachone can undergo isomerization to alpha-lapachone under acidic conditions, which also exhibits anticancer properties but with lower efficacy compared to beta-lapachone . The stability of beta-lapachone has been studied under various conditions, revealing that it remains stable in simulated gastric and intestinal fluids, suggesting potential bioavailability when administered orally .

Beta-Lapachone exhibits significant biological activity, particularly as an anticancer agent. Its mechanism of action involves the induction of apoptosis through the activation of pathways independent of p53 and caspases, primarily dependent on NQO1 . The compound has shown effectiveness against various cancer types, including breast, pancreatic, colon, and prostate cancers. The selective toxicity towards cancer cells is attributed to the elevated levels of NQO1 found in these cells, making beta-lapachone a promising candidate for targeted cancer therapies .

Moreover, beta-lapachone's ability to induce oxidative stress leads to the generation of intracellular reactive oxygen species, contributing to its cytotoxic effects on tumor cells .

Beta-Lapachone has diverse applications in medicinal chemistry and pharmacology. Its primary application is as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells. Research is ongoing into its use as a prodrug; derivatives of beta-lapachone are being developed to enhance its specificity and reduce toxicity to normal tissues while maintaining anticancer efficacy .

Additionally, beta-lapachone has been explored for its potential use in treating other diseases due to its antioxidant properties and ability to modulate various biological pathways.

Studies have investigated the interactions between beta-lapachone and various biological molecules. For instance, it has been shown that coadministration with N-acetyl-l-cysteine can prevent cytotoxicity from beta-lapachone derivatives while not affecting the lethality of beta-lapachone itself . This highlights the importance of understanding drug interactions when developing therapeutic strategies involving beta-lapachone.

Furthermore, research into its metabolic pathways indicates that beta-lapachone does not undergo significant isomerization in human biological fluids, reinforcing its stability and potential effectiveness as a therapeutic agent when administered orally .

Beta-Lapachone shares structural similarities with several other compounds within the naphthoquinone family. Below are some similar compounds along with a comparison highlighting the uniqueness of beta-lapachone:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Alpha-Lapachone | Para-naphthoquinone | Anticancer (weaker than beta) | Isomerizes from beta-lapachone under acidic conditions |

| Lawsone | Hydroxy-1,4-naphthoquinone | Antimicrobial and antioxidant | Exhibits different biological activities compared to beta-lapachone |

| Juglone | 5-Hydroxy-1,4-naphthoquinone | Antifungal and anticancer | Has distinct mechanisms of action |

| Menadione | 2-Methyl-1,4-naphthoquinone | Antioxidant properties | Primarily used as a vitamin K precursor |

Beta-Lapachone stands out due to its specific mechanism involving NQO1-dependent apoptosis and its strong anticancer properties compared to other naphthoquinones. Its unique biochemical interactions and stability under physiological conditions further enhance its profile as a promising therapeutic agent.

The primary natural source of beta-lapachone is the bark of Tabebuia avellanedae (also known as Handroanthus impetiginosus), commonly referred to as the lapacho tree, which is native to South America [1] [2]. The compound exists as a major component in ethanol extracts of Tabebuia avellanedae bark [1] and has been identified in various other Tabebuia species [3] [4].

Natural extraction methodologies typically employ solvent-based approaches for isolating beta-lapachone from plant materials. The most commonly utilized extraction technique involves ethanol extraction, where the bark material is processed using ethanol as the extracting solvent [1]. This method has proven effective in obtaining beta-lapachone as a major component of the resulting extract, demonstrating the compound's natural abundance in these plant sources.

Successive solvent extraction using Soxhlet apparatus has been documented as an effective methodology for complete extraction of beta-lapachone [5]. This technique involves the systematic use of different solvents with increasing polarity, allowing for comprehensive extraction of target compounds. The process typically requires extended extraction periods, often lasting 24 hours, to ensure complete recovery of the bioactive compounds from the plant matrix.

Counter-current chromatography has emerged as a particularly useful, fast, and economic alternative for the isolation and purification of beta-lapachone derivatives from natural sources [6]. This technique offers advantages over traditional silica gel column chromatography, including reduced solvent consumption, shorter processing times, and minimal degradation of products during purification.

Chemical Synthesis Pathways

Lapachol as Synthetic Precursor

The synthesis of lapachol typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 1-bromo-3-methyl-2-butene in the presence of sodium hydroxide or other basic conditions [9]. This alkylation reaction introduces the isoprenyl side chain at the 3-position of the naphthoquinone ring system, forming the characteristic structure of lapachol.

The conversion of lapachol to beta-lapachone represents a key transformation in the synthetic pathway. This process involves an acid-catalyzed intramolecular cyclization reaction where the hydroxyl group at the 2-position attacks the terminal double bond of the isoprenyl chain, forming the characteristic six-membered pyran ring of beta-lapachone [7].

Conversion Methods from 2-Hydroxy-1,4-Naphthoquinone

Alternative synthetic approaches begin with 2-hydroxy-1,4-naphthoquinone as the starting material, bypassing the need for lapachol as an intermediate [10] [11]. These methods typically involve direct alkylation reactions followed by cyclization to form the beta-lapachone structure.

One documented approach involves the unusual alkylation of 2-hydroxy-1,4-naphthoquinone with alkoxymethyl chlorides under controlled conditions [10]. The reaction course can be controlled by the choice of base, yielding either O-alkylated or O-alkoxymethylated products with high selectivity. This methodology offers advantages in terms of reaction control and product selectivity.

The reaction conditions typically involve the use of triethylamine or other organic bases in dimethyl sulfoxide as the solvent system [7]. The reaction mixture is initially stirred at room temperature under an inert atmosphere, followed by heating to promote cyclization. The subsequent workup involves extraction with organic solvents and purification through recrystallization or chromatographic methods.

Alternative Synthetic Routes

The key transformation in this methodology involves the preparation of 2-prenyl-1,4-naphthoquinone, which undergoes a cascade reaction leading directly to beta-lapachone in a single step [12]. This approach offers advantages including higher overall yield, easier operation, and the use of less expensive starting materials compared to traditional lapachol-based syntheses.

Advanced synthetic methodologies have also explored the use of Lewis acid-mediated cyclization reactions [13]. These approaches typically involve the use of catalytic amounts of Lewis acids to promote the intramolecular cyclization of appropriately functionalized naphthoquinone precursors.

| Synthesis Method | Starting Material | Key Reagents | Yield | Advantages |

|---|---|---|---|---|

| Lapachol cyclization | Lapachol | Sulfuric acid | Good yield | Simple procedure |

| Hooker oxidation | Nor-lapachol | SeO2 oxidation | 90% yield [14] | High efficiency |

| Cascade reaction | 1,4-Naphthoquinone | Various catalysts | 70% overall [12] | One-step process |

| Lewis acid catalysis | Naphthoquinone precursors | Lewis acids | Moderate yield | Mild conditions |

Purification and Characterization Methodologies

The purification of beta-lapachone typically involves a combination of extraction, recrystallization, and chromatographic techniques. Following synthesis or extraction, the crude product is commonly subjected to liquid-liquid extraction using organic solvents such as toluene or dichloromethane [7]. The organic phase is then washed with aqueous solutions of varying pH to remove impurities and unreacted starting materials.

Recrystallization represents a crucial purification step, typically performed using ethanol or isopropanol as the recrystallization solvent [7]. The process involves dissolving the crude product in hot solvent, followed by controlled cooling to precipitate pure beta-lapachone crystals. The crystals are then filtered, washed with cold solvent, and dried under vacuum conditions.

Chromatographic purification methods include both thin-layer chromatography for analytical purposes and preparative thin-layer chromatography for isolation of pure compounds [5]. Column chromatography using silica gel as the stationary phase has been employed, though counter-current chromatography has emerged as a superior alternative due to reduced degradation and improved yields [6].

The final purified product is typically stored under inert atmosphere conditions at low temperatures to prevent degradation [7]. Storage conditions commonly involve packaging under argon atmosphere and storage at -20°C in dark conditions to maintain chemical stability.

Analytical Quality Assessment Techniques

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography represents the gold standard for quantitative analysis of beta-lapachone in various matrices [15] [16]. The typical HPLC methodology employs reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases [15]. Detection is commonly performed at 254 nm, taking advantage of the strong ultraviolet absorption of the naphthoquinone chromophore.

Validated HPLC methods have been developed for the analysis of beta-lapachone in plasma and tissue samples [15]. These methods typically achieve linear calibration curves over concentration ranges from 12.5 to 800 ng/mL in biological matrices [15]. The analytical methods demonstrate excellent sensitivity and specificity, with lower limits of quantification as low as 0.5 ng/mL for clinical applications [17].

The mobile phase composition is critical for achieving adequate separation and peak resolution. A typical mobile phase consists of acetonitrile and water in a 31:69 volume ratio, with flow rates of 1.5 mL/min [15]. Column temperature is maintained at 35°C to ensure consistent retention times and peak shapes.

Sample preparation for HPLC analysis typically involves liquid-liquid extraction with ethyl acetate, followed by evaporation and reconstitution in methanol [15]. Internal standards such as nifedipine are commonly employed to ensure analytical accuracy and precision [15].

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for beta-lapachone characterization [18] [19]. Both proton (1H NMR) and carbon-13 (13C NMR) NMR techniques are routinely employed for structure confirmation and purity assessment.

Typical 1H NMR spectra of beta-lapachone exhibit characteristic signals including aromatic protons in the 7.3-8.9 ppm region, methylene protons around 2.5 ppm, and methyl protons at approximately 1.4 ppm [5]. The integration patterns and coupling constants provide definitive structural information for compound identification.

Carbon-13 NMR spectroscopy reveals the carbon framework of beta-lapachone, with carbonyl carbons typically appearing around 180-185 ppm and aromatic carbons in the 120-140 ppm region [5]. The technique is particularly valuable for confirming the cyclization of lapachol precursors to form the characteristic pyran ring structure.

Two-dimensional NMR techniques, including HSQC and HMBC, provide additional structural information through correlation spectroscopy [19]. These methods are particularly useful for confirming connectivity patterns and stereochemical assignments in complex synthetic derivatives.

Mass Spectrometric Identification

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for beta-lapachone [17] [20]. High-resolution mass spectrometry typically reveals a molecular ion at m/z 243.1015 corresponding to the protonated molecular ion [M+H]+ of beta-lapachone (C15H14O3) [20].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for sensitive and specific analysis of beta-lapachone in biological samples [17]. This technique offers superior selectivity compared to UV detection and can achieve lower limits of quantification necessary for pharmacokinetic studies.

The mass spectrometric fragmentation pattern of beta-lapachone includes characteristic fragment ions that aid in structural confirmation [20]. Major fragment ions typically include m/z 187 corresponding to loss of the pyran ring and m/z 225 representing loss of water from the molecular ion.

Electrospray ionization is the preferred ionization technique for beta-lapachone analysis due to its compatibility with liquid chromatography and its ability to generate stable molecular ions [17]. The technique allows for sensitive detection with minimal fragmentation, making it ideal for quantitative applications.

| Analytical Technique | Key Parameters | Advantages | Applications |

|---|---|---|---|

| HPLC-UV | 254 nm detection, C18 column | Sensitive, specific | Quantitative analysis |

| 1H NMR | 400 MHz, CDCl3 | Structural information | Structure confirmation |

| 13C NMR | 100 MHz, CDCl3 | Carbon framework | Structural elucidation |

| LC-MS/MS | ESI, multiple reaction monitoring | High sensitivity | Bioanalysis |

| HR-MS | Exact mass determination | Molecular formula | Compound identification |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Nanocomposite gels of poloxamine and Laponite for β-Lapachone release in anticancer therapy

Gabriel Bezerra Motta Câmara, Raquel de Melo Barbosa, Fátima García-Villén, César Viseras, Renato Ferreira de Almeida Júnior, Paula Renata Lima Machado, Celso Amorim Câmara, Kleber Juvenal Silva Farias, Tulio Flavio Accioly de Lima E Moura, Cécile A Dreiss, Fernanda Nervo RaffinPMID: 33930520 DOI: 10.1016/j.ejps.2021.105861

Abstract

Nano-hybrid systems have been shown to be an attractive platform for drug delivery. Laponite® RD (LAP), a biocompatible synthetic clay, has been exploited for its ability to establish of strong secondary interactions with guest compounds and hybridization with polymers or small molecules that improves, for instance, cell adhesion, proliferation, and differentiation or facilitates drug attachment to their surfaces through charge interaction. In this work, LAP was combined with Tetronics, X-shaped amphiphilic PPO-PEO (poly (propylene oxide)-poly (ethylene oxide) block copolymers. β-Lapachone (BLPC) was selected for its anticancer activity and its limited bioavailability due to very low aqueous solubility, with the aim to improve this by using LAP/Tetronic nano-hybrid systems. The nanocarriers were prepared over a range of Tetronic 1304 concentrations (1 to 20% w/w) and LAP (0 to 3% w/w). A combination of physicochemical methods was employed to characterize the hybrid systems, including rheology, particle size and shape (DLS, TEM), thermal analysis (TG and DSC), FTIR, solubility studies and drug release experiments. In vitro cytotoxicity assays were performed with BALB/3T3 and MCF-7 cell lines. In hybrid systems, a sol-gel transition can occur below physiological temperature. BLPC exhibits the most significant increase in solubility in formulations with a high concentration of T1304 (over 10% w/w) and 1.5% w/w LAP, or systems with only LAP (1.5%), with a 50 and 100-fold increase in solubilisation, respectively. TEM images showed spherical micelles of T1304, which elongated into wormlike micelles with concentration (20%) and in the presence of LAP, a finding that has not been reported before. A sustained release of BLPC over 140 hours was achieved in one of the formulations (10% T1304 with 1.5% laponite), which also showed the best selectivity index towards cancer cells (MCF-7) over BALB/3T3 cell lines. In conclusion, BLPC-loaded T1304/LAP nano-hybrid systems proved safe and highly effective and are thus a promising formulation for anticancer therapy.High-Contrast Fluorescence Diagnosis of Cancer Cells/Tissues Based on β-Lapachone-Triggered ROS Amplification Specific in Cancer Cells

Jing Liu, Mengxing Liu, Hongxing Zhang, Wei GuoPMID: 33772992 DOI: 10.1002/anie.202102377

Abstract

Discrimination of cancer cells/tissues from normal ones is of critical importance for early diagnosis and treatment of cancers. Herein, we present a new strategy for high-contrast fluorescence diagnosis of cancer cells/tissues based on β-Lapachone (β-Lap, an anticancer agent) triggered ROS (reactive oxygen species) amplification specific in cancer cells/tissues. With the strategy, a wide range of cancer cells/tissues, including surgical tissue specimens harvested from patients, were distinguished from normal ones by using a combination of β-Lap and a Si-rhodamine-based NIR fluorescent ROS probe PSiR3 developed in this work with average tumor-to-normal (T/N) ratios up to 15 in cell level and 24 in tissue level, far exceeding the clinically acceptable threshold of 2.0. What's more, the strategy allowed the fluorescence discrimination of tumor tissues from inflammatory ones based on whether a marked fluorescence enhancement could be induced when treated with PSiR3 and β-Lap/PSiR3 combination, respectively.Beta-lapachone: Natural occurrence, physicochemical properties, biological activities, toxicity and synthesis

Camila Luiz Gomes, Victor de Albuquerque Wanderley Sales, Camila Gomes de Melo, Rosali Maria Ferreira da Silva, Rodolfo Hideki Vicente Nishimura, Larissa Araújo Rolim, Pedro José Rolim NetoPMID: 33667813 DOI: 10.1016/j.phytochem.2021.112713

Abstract

β-Lapachone is an ortho-naphthoquinone originally isolated from the heartwood of Handroanthus impetiginosus and can be obtained through synthesis from lapachol, naphthoquinones, and other aromatic compounds. β-Lapachone is well known to inhibit topoisomerase I and to induce NAD(P)H: quinone oxidoreductase 1. Currently, phase II clinical trials are being conducted for the treatment of pancreatic cancer. In view of ever-increasing scientific interest in this naphthoquinone, herein, the authors present a review of the synthesis, physicochemical properties, biological activities, and toxicity of β-lapachone. This natural compound has shown activity against several types of malignant tumors, such as lung and pancreatic cancers and melanoma. Furthermore, this ortho-naphthoquinone has antifungal and antibacterial activities, underscoring its action against resistant microorganisms and providing anti-inflammatory, antiobesity, antioxidant, neuroprotective, nephroprotective, and wound-healing properties. β-Lapachone presents low toxicity, with no signs of toxicity against alveolar macrophages, dermal fibroblast cells, hepatocytes, or kidney cells.Reprogramming of erythrocyte lifespan by NFκB-TNFα naphthoquinone antagonist β-lapachone is regulated by calcium overload and CK1α

Mohammad A Alfhili, Jawaher Alsughayyir, Ahmed M BasudanPMID: 33749832 DOI: 10.1111/jfbc.13710

Abstract

The pathophysiology of chemotherapy-associated anemia, prevalent in at least 75% of patients, remains difficult to establish. Chemotherapy-related anemia is attributed in part to eryptosis, and it is therefore of considerable interest to interrogate the toxicity of investigative anticancer compounds to red blood cells (RBCs). Beta-lapachone (LAP), an anthraquinone extracted from the bark of Lapacho tree (Tabebuia avellanedae), is effective against a myriad of cancer cells. However, the toxicity of LAP to RBCs remains unexplored. Hemoglobin leakage as a surrogate for hemolysis was photometrically measured, while flow cytometry was employed to capture phosphatidylserine (PS) exposure with Annexin-V-FITC, calcium levels with Fluo4/AM, cell size by forward scatter (FSC), and oxidative stress by H2DCFDA. Our results show that LAP, at antitumor levels (10-30 µM), induces dose-dependent hemolysis secondary to calcium influx from the extracellular space. Moreover, LAP stimulates eryptosis, as evident from PS exposure, which is associated with reduced cell volume and intracellular calcium overload. Importantly, it is also revealed that the cytotoxicity of LAP is mediated through casein kinase 1α. Altogether, this report shows, for the first time, that LAP possesses both hemolytic and eryptotic potential against RBCs that necessitates careful application in chemotherapy. PRACTICAL APPLICATIONS: Lapacho is a widely consumed herbal tea with origins in the Tabebuia avellanedae tree endogenous to South America. LAP is one of the active ingredients in lapacho with promising antitumor potential. We show that LAP is cytotoxic to human RBCs by virtue of eryptosis and hemolysis, and we identify associated molecular mechanisms. Given that these two manifestations are known to contribute to chemotherapy-induced anemia, our study provides invaluable insights into the suitability of LAP in cancer management and sheds some light on possible strategies to limit its undesirable side effects.NIR-Actuated Remote Activation of Ferroptosis in Target Tumor Cells through a Photothermally Responsive Iron-Chelated Biopolymer Nanoplatform

Chencheng Xue, Menghuan Li, Changhuang Liu, Yanan Li, Yang Fei, Yan Hu, Kaiyong Cai, Yanli Zhao, Zhong LuoPMID: 33543529 DOI: 10.1002/anie.202016872

Abstract

Ferroptosis is a new form of regulated cell death that shows promise for tumor treatment. Most current ferroptosis tumor therapies are based on the intrinsic pathological features of the malignancies, and it would be of clinical significance to develop ferroptosis-inducing strategies with improved tumor specificity and modulability. Here we report a polydopamine-based nanoplatform (FePDA@LAP-PEG-cRGD) for the efficient loading of Fe

and β-lapachone (LAP), which could readily initiate ferroptosis in tumor cells upon treatment with near-infrared light. PDA nanostructures could generate mild hyperthermia under NIR irritation and trigger the release of the ferroptosis-inducing Fe

ions. The NIR-actuated photothermal effect would also activate cellular heat shock response and upregulate the downstream NQO1 via HSP70/NQO1 axis to facilitate bioreduction of the concurrently released β-lapachone and enhance intracellular H

O

formation to promote the Fe

-mediated lipid peroxidation.

Novel N,N-di-alkylnaphthoimidazolium derivative of β-lapachone impaired Trypanosoma cruzi mitochondrial electron transport system

Ana Cristina S Bombaça, Leonardo A Silva, Otávio Augusto Chaves, Lorrainy S da Silva, Juliana M C Barbosa, Ari M da Silva, Aurélio B B Ferreira, Rubem F S Menna-BarretoPMID: 33395606 DOI: 10.1016/j.biopha.2020.111186

Abstract

Trypanosoma cruzi is a protozoan parasite that causes Chagas disease, a neglected tropical disease that is endemic in Latin America and spreading worldwide due to globalization. The current treatments are based on benznidazole and nifurtimox; however, these drugs have important limitations and limited efficacy during the chronic phase, reinforcing the necessity of an alternative chemotherapy. For the last 30 years, our group has been evaluating the biological activity of naphthoquinones and derivatives on T. cruzi, and of the compounds tested, N1, N2 and N3 were found to be the most active in vitro. Here, we show the synthesis of a novel β-lapachone-derived naphthoimidazolium named N4 and assess its activity on T. cruzi stages and the mechanism of action. The new compound was very active on all parasite stages (IC/24 h in the range of 0.8-7.9 μM) and had a selectivity index of 5.4. Mechanistic analyses reveal that mitochondrial ROS production begins after short treatment starts and primarily affects the activity of complexes II-III. After 24 h treatment, a partial restoration of mitochondrial physiology (normal complexes II-III and IV activities and controlled H

O

release) was observed; however, an extensive injury in its morphology was still detected. During treatment with N4, we also observed that trypanothione reductase activity increased in a time-dependent manner and concomitant with increased oxidative stress. Molecular docking calculations indicated the ubiquinone binding site of succinate dehydrogenase as an important interaction point with N4, as with the FMN binding site of dihydroorotate dehydrogenase. The results presented here may be a good starting point for the development of alternative treatments for Chagas disease and for understanding the mechanism of naphthoimidazoles in T. cruzi.

Characterization and trypanocidal activity of a β-lapachone-containing drug carrier

Juliana M C Barbosa, Caroline D Nicoletti, Patrícia B da Silva, Tatiana G Melo, Débora O Futuro, Vitor F Ferreira, Kelly SalomãoPMID: 33661933 DOI: 10.1371/journal.pone.0246811

Abstract

The treatment of Chagas disease (CD), a neglected parasitic condition caused by Trypanosoma cruzi, is still based on only two drugs, nifurtimox (Nif) and benznidazole (Bz), both of which have limited efficacy in the late chronic phase and induce severe side effects. This scenario justifies the continuous search for alternative drugs, and in this context, the natural naphthoquinone β-lapachone (β-Lap) and its derivatives have demonstrated important trypanocidal activities. Unfortunately, the decrease in trypanocidal activity in the blood, high toxicity to mammalian cells and low water solubility of β-Lap limit its systemic administration and, consequently, clinical applications. For this reason, carriers as drug delivery systems can strategically maximize the therapeutic effects of this drug, overcoming the above mentioned restrictions. Accordingly, the aim of this study is to investigate the in vitro anti-T. cruzi effects of β-Lap encapsulated in2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) and its potential toxicity to mammalian cells.Ana L de B Oliveira, Kely C Navegantes-Lima, Valter V S Monteiro, Lucas B G Quadros, Juliana P de Oliveira, Sávio M Dos Santos, Anna C A de A Pontes, Gilson P Dorneles, Pedro R T Romão, Luiz C R Júnior, Alaíde B de Oliveira, Marta C Monteiro

PMID: 33381269 DOI: 10.1155/2020/8820651

Abstract

Sepsis is characterized by a dysregulated immune response to infection characterized by an early hyperinflammatory and oxidative response followed by a subsequent immunosuppression phase. Although there have been some advances in the treatment of sepsis, mortality rates remain high, urging for the search of new therapies.-Lapachone (

-Lap) is a natural compound obtained from

Lorentz ex Griseb. with several pharmacological properties including bactericidal, anti-inflammatory, and antioxidant activity. Thus, the aim of this study was to evaluate the effects of

-Lap in a mouse sepsis model. To this, we tested two therapeutic protocols in mice submitted to cecal ligation and puncture- (CLP-) induced sepsis. First, we found that in pretreated animals,

-Lap reduced the systemic inflammatory response and improved bacterial clearance and mouse survival. Moreover,

-Lap also decreased lipid peroxidation and increased the total antioxidant capacity in the serum and peritoneal cavity of septic animals. In the model of severe sepsis, the posttreatment with

-Lap was able to increase the survival of animals and maintain the antioxidant defense function. In conclusion, the

-Lap was able to increase the survival of septic animals by a mechanism involving immunomodulatory and antioxidant protective effects.

STAT1 potentiates oxidative stress revealing a targetable vulnerability that increases phenformin efficacy in breast cancer

Stephanie P Totten, Young Kyuen Im, Eduardo Cepeda Cañedo, Ouafa Najyb, Alice Nguyen, Steven Hébert, Ryuhjin Ahn, Kyle Lewis, Benjamin Lebeau, Rachel La Selva, Valérie Sabourin, Constanza Martínez, Paul Savage, Hellen Kuasne, Daina Avizonis, Nancy Santos Martínez, Catherine Chabot, Adriana Aguilar-Mahecha, Marie-Line Goulet, Matthew Dankner, Michael Witcher, Kevin Petrecca, Mark Basik, Michael Pollak, Ivan Topisirovic, Rongtuan Lin, Peter M Siegel, Claudia L Kleinman, Morag Park, Julie St-Pierre, Josie Ursini-SiegelPMID: 34083537 DOI: 10.1038/s41467-021-23396-2

Abstract

Bioenergetic perturbations driving neoplastic growth increase the production of reactive oxygen species (ROS), requiring a compensatory increase in ROS scavengers to limit oxidative stress. Intervention strategies that simultaneously induce energetic and oxidative stress therefore have therapeutic potential. Phenformin is a mitochondrial complex I inhibitor that induces bioenergetic stress. We now demonstrate that inflammatory mediators, including IFNγ and polyIC, potentiate the cytotoxicity of phenformin by inducing a parallel increase in oxidative stress through STAT1-dependent mechanisms. Indeed, STAT1 signaling downregulates NQO1, a key ROS scavenger, in many breast cancer models. Moreover, genetic ablation or pharmacological inhibition of NQO1 using β-lapachone (an NQO1 bioactivatable drug) increases oxidative stress to selectively sensitize breast cancer models, including patient derived xenografts of HER2+ and triple negative disease, to the tumoricidal effects of phenformin. We provide evidence that therapies targeting ROS scavengers increase the anti-neoplastic efficacy of mitochondrial complex I inhibitors in breast cancer.β‑Lapachone ameliorates L‑DOPA‑induced dyskinesia in a 6‑OHDA‑induced mouse model of Parkinson's disease

Young-Kyoung Ryu, Hye-Yeon Park, Jun Go, In-Bok Lee, Young-Keun Choi, Chul-Ho Lee, Kyoung-Shim KimPMID: 33495840 DOI: 10.3892/mmr.2021.11856